5-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
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Overview
Description
“5-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C11H14BrNO4 . It has an average mass of 304.137 Da and a mono-isotopic mass of 303.010620 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 304.137 Da and a mono-isotopic mass of 303.010620 Da . Other properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Potential Applications
The compound 5-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide, while specific studies directly focusing on this compound were not found, related research on compounds with similar structural features indicates a broad spectrum of scientific applications, particularly in the development of pharmaceutical agents and materials science. Compounds featuring similar functional groups have been synthesized and evaluated for their potential in various applications, including antiprotozoal agents, CCR5 antagonists, and materials for biobased polyesters.
Antiprotozoal Agents : Research on compounds with similar structural frameworks, such as imidazo[1,2-a]pyridines, has demonstrated significant potential in treating protozoal infections. These compounds have shown strong DNA affinities and excellent in vivo activity in mouse models for trypanosomiasis, highlighting their potential as therapeutic agents against protozoal diseases (Ismail et al., 2004).
CCR5 Antagonists for HIV Treatment : The synthesis of compounds incorporating the tetrahydro-2H-pyran moiety has led to the development of effective CCR5 antagonists, which are crucial in the treatment of HIV. A practical synthesis method for such antagonists has been established, showcasing the relevance of these structural motifs in medicinal chemistry (Ikemoto et al., 2005).
Biobased Polyesters : The use of biobased compounds, such as 2,5-bis(hydroxymethyl)furan, in the synthesis of polyesters has been explored, indicating the potential of furan derivatives in creating sustainable materials. These polyesters exhibit desirable physical properties, making them suitable for various applications in materials science (Jiang et al., 2014).
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . They interact with their targets in a way that leads to a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to impact a wide range of biochemical pathways due to their diverse therapeutic properties . The downstream effects of these pathways contribute to their therapeutic efficacy in treating various diseases .
Pharmacokinetics
The compound’s molecular properties such as its molecular formula (c 11 h 14 brno 4), exact mass (30301062), and complexity (281) suggest that it may have certain pharmacokinetic properties .
Result of Action
Furan derivatives are known for their diverse therapeutic effects, which can be attributed to their interactions at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of furan derivatives .
Properties
IUPAC Name |
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c12-9-2-1-8(17-9)10(14)13-7-11(15)3-5-16-6-4-11/h1-2,15H,3-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZYVGVXMJGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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